1-(Bromomethyl)-1-ethoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-ethoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-ethoxycyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-ethoxycyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(Hydroxymethyl)-1-ethoxycyclohexane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-ethoxycyclohexene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as sodium ethoxide in ethanol are employed.
Major Products:
Substitution: 1-(Hydroxymethyl)-1-ethoxycyclohexane
Elimination: 1-ethoxycyclohexene
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-ethoxycyclohexane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-ethoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making the compound suitable for various substitution and elimination reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloromethyl)-1-ethoxycyclohexane
- 1-(Iodomethyl)-1-ethoxycyclohexane
- 1-(Bromomethyl)-1-methoxycyclohexane
Comparison: 1-(Bromomethyl)-1-ethoxycyclohexane is unique due to the presence of both a bromomethyl and an ethoxy group, which imparts distinct reactivity and solubility properties compared to its analogs. The bromine atom makes it more reactive in substitution reactions compared to the chlorine and iodine analogs .
Eigenschaften
Molekularformel |
C9H17BrO |
---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-ethoxycyclohexane |
InChI |
InChI=1S/C9H17BrO/c1-2-11-9(8-10)6-4-3-5-7-9/h2-8H2,1H3 |
InChI-Schlüssel |
RUUYFSJDJHRYQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.